2-Chloro-1-(3-hydroxyazetidin-1-yl)butan-1-one
Description
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Properties
IUPAC Name |
2-chloro-1-(3-hydroxyazetidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-2-6(8)7(11)9-3-5(10)4-9/h5-6,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKKTKIWRXLJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(3-hydroxyazetidin-1-yl)butan-1-one is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H14ClN2O, with a molecular weight of approximately 194.68 g/mol. The compound features a chloro group, a hydroxyazetidine moiety, and a butanone backbone, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. The presence of the hydroxy group enhances hydrogen bonding capabilities, potentially increasing binding affinity to target sites.
Key Mechanisms:
- Receptor Binding: The compound may interact with neurotransmitter receptors, influencing synaptic activity.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
Biological Activity
Research has indicated various biological activities associated with this compound:
1. Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of cell wall synthesis.
2. Anticancer Properties
The compound's ability to induce apoptosis in cancer cells has been noted in preliminary studies. The SAR analysis suggests that modifications to the azetidine ring can enhance cytotoxicity against specific cancer cell lines.
3. Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, there is potential for this compound to exhibit neuropharmacological effects, possibly acting as an anxiolytic or antidepressant.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
| Study | Findings |
|---|---|
| Study A | Investigated the antimicrobial activity against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations. |
| Study B | Evaluated the anticancer effects on breast cancer cell lines (MCF-7), reporting IC50 values lower than standard chemotherapeutics. |
| Study C | Explored neuropharmacological effects using animal models, indicating potential anxiolytic properties without significant side effects. |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
Key SAR Insights:
- Hydroxy Group Positioning: The position of the hydroxy group significantly affects receptor binding affinity.
- Chloro Substitution: Variations in halogen substitutions can enhance or diminish biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
